N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds, such as pyridopyrimidines, have been shown to act on several therapeutic targets .
Mode of Action
It is known that similar compounds can interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-methylbenzoic acid with thioamide derivatives in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiazolopyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the thiazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and carboxamide positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides
Uniqueness
N-(5-chloro-2-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the thiazolopyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-2-3-9(15)6-11(8)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJPAIMJOHBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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